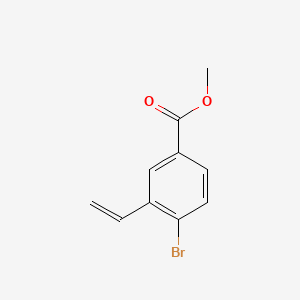
Methyl 4-bromo-3-vinylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-bromo-3-vinylbenzoate is an organic compound with the molecular formula C10H9BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a bromine atom, and the hydrogen atom at the meta position is replaced by a vinyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-3-vinylbenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-vinylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction .
Another method involves the Heck reaction, where methyl 4-bromobenzoate is reacted with a vinyl halide in the presence of a palladium catalyst and a base. This method allows for the direct introduction of the vinyl group onto the aromatic ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
化学反应分析
Suzuki-Miyaura Coupling
The bromine atom at the 4-position undergoes palladium-catalyzed coupling with boronic acids to form biaryl structures. This reaction is widely employed for constructing complex aromatic systems:
| Substrate | Catalyst System | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Methyl 4-bromo-3-vinylbenzoate | Pd(dppf)Cl₂, KOAc | 1,4-Dioxane | 80°C | 99% | |
| Analogous bromobenzoates | Pd(OAc)₂, P(o-Tol)₃ | DMSO | 110°C | 66% |
Mechanism :
-
Oxidative addition of Pd⁰ into the C–Br bond.
-
Transmetallation with the boronic acid.
Heck Reaction
The vinyl group participates in palladium-mediated coupling with aryl halides, enabling alkene functionalization:
Example :
Key Steps :
-
Pd⁰ insertion into the aryl halide.
-
Alkene coordination and migratory insertion.
Radical Addition Reactions
The vinyl group undergoes radical-mediated transformations, such as hydrofunctionalization:
Experimental Conditions :
-
Initiator : Di-tert-butyl peroxide (DTBP)
-
Solvent : DMA at 80°C
-
Substrate : Styrene derivatives (e.g., 4-fluorostyrene)
Outcome :
Electrophilic Additions
The electron-rich vinyl group reacts with electrophiles like halogens or acids:
Bromination :
-
N-Bromosuccinimide (NBS) in CCl₄ introduces bromine across the double bond, yielding dibrominated products .
Hydrohalogenation :
-
HCl or HBr in ether adds across the vinyl group, forming β-haloesters.
Ester Hydrolysis
Under basic conditions (e.g., KOH/EtOH), the methyl ester hydrolyzes to 4-bromo-3-vinylbenzoic acid, enabling further carboxylate chemistry .
Vinyl Group Oxidation
Ozonolysis or KMnO₄ cleaves the double bond to generate ketone or carboxylic acid derivatives .
科学研究应用
Methyl 4-bromo-3-vinylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials due to its reactivity and functional groups.
作用机制
The mechanism of action of methyl 4-bromo-3-vinylbenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In oxidation reactions, the vinyl group is converted to more oxidized functional groups through the addition of oxygen atoms. In reduction reactions, the vinyl group is hydrogenated to form an ethyl group.
相似化合物的比较
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: Similar structure but with a methyl group instead of a vinyl group.
Methyl 4-bromobenzoate: Lacks the vinyl group, making it less reactive in certain types of reactions.
Methyl 4-bromo-3-(2,6-difluorophenyl)diazenyl benzoate: Contains additional functional groups, making it more complex and suitable for specific applications.
Uniqueness
Methyl 4-bromo-3-vinylbenzoate is unique due to the presence of both a bromine atom and a vinyl group on the aromatic ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and research.
属性
分子式 |
C10H9BrO2 |
|---|---|
分子量 |
241.08 g/mol |
IUPAC 名称 |
methyl 4-bromo-3-ethenylbenzoate |
InChI |
InChI=1S/C10H9BrO2/c1-3-7-6-8(10(12)13-2)4-5-9(7)11/h3-6H,1H2,2H3 |
InChI 键 |
JEIRPFMHCGNENE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)Br)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















